molecular formula C15H20O4 B14537045 1,2-Benzenedicarboxylic acid, 3-ethyl-4-propyl-, dimethyl ester CAS No. 62291-56-9

1,2-Benzenedicarboxylic acid, 3-ethyl-4-propyl-, dimethyl ester

Cat. No.: B14537045
CAS No.: 62291-56-9
M. Wt: 264.32 g/mol
InChI Key: OXKUSMIUGGSMNK-UHFFFAOYSA-N
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Description

1,2-Benzenedicarboxylic acid, 3-ethyl-4-propyl-, dimethyl ester is a chemical compound that belongs to the family of benzenedicarboxylic acids These compounds are characterized by the presence of two carboxylic acid groups attached to a benzene ring The specific structure of this compound includes ethyl and propyl groups attached to the benzene ring, with both carboxylic acid groups esterified with methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzenedicarboxylic acid, 3-ethyl-4-propyl-, dimethyl ester typically involves the esterification of the corresponding benzenedicarboxylic acid. The reaction is carried out by reacting 1,2-Benzenedicarboxylic acid, 3-ethyl-4-propyl- with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction conditions usually involve heating the mixture under reflux to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through similar esterification processes, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenedicarboxylic acid, 3-ethyl-4-propyl-, dimethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products Formed

    Oxidation: Formation of carboxylic acids and other oxidized derivatives.

    Reduction: Formation of alcohols and other reduced forms.

    Substitution: Formation of halogenated or nitrated derivatives of the benzene ring.

Scientific Research Applications

1,2-Benzenedicarboxylic acid, 3-ethyl-4-propyl-, dimethyl ester has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Benzenedicarboxylic acid, 3-ethyl-4-propyl-, dimethyl ester involves its interaction with specific molecular targets and pathways. For example, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The compound can also influence cellular processes such as apoptosis, cell cycle regulation, and signal transduction pathways. Studies have shown that similar compounds can induce apoptosis in cancer cells through pathways involving Akt/NF-κB/p53 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Benzenedicarboxylic acid, 3-ethyl-4-propyl-, dimethyl ester is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and potential applications. The presence of both ethyl and propyl groups, along with the esterified carboxylic acids, provides distinct properties compared to other similar compounds.

Properties

CAS No.

62291-56-9

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

dimethyl 3-ethyl-4-propylbenzene-1,2-dicarboxylate

InChI

InChI=1S/C15H20O4/c1-5-7-10-8-9-12(14(16)18-3)13(11(10)6-2)15(17)19-4/h8-9H,5-7H2,1-4H3

InChI Key

OXKUSMIUGGSMNK-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=C(C=C1)C(=O)OC)C(=O)OC)CC

Origin of Product

United States

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